5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
Description
5-Acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid, also known as N-acetyl-9-O-acetylneuraminic acid (CAS 55717-54-9), is a sialic acid derivative with the molecular formula C₁₃H₂₁NO₁₀ and a molecular weight of 351.31 g/mol . Structurally, it features an acetyl group at the 5-amino position and a 9-O-acetyl modification on the neuraminic acid backbone. Sialic acids are critical in biological processes such as cell-cell communication, immune modulation, and pathogen recognition . The acetyl groups enhance metabolic stability and influence receptor binding specificity, making this compound a subject of interest in glycobiology and therapeutic development.
Properties
Molecular Formula |
C13H22N2O9 |
|---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22) |
InChI Key |
VOVFDZJABRGWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly from Monosaccharide Precursors
The most widely reported route involves sequential functionalization of a pyranose core. Starting with N-acetyl-D-mannosamine, researchers employ a seven-step protocol:
-
C-6 Oxidation : Conversion of the primary alcohol to a carboxylic acid using TEMPO/NaClO2 under buffered conditions (pH 9–10, 0°C, 4 h).
-
C-5 Acetamido Introduction : Amidation via Schotten-Baumann reaction with acetic anhydride in THF/water (yield: 82–88%).
-
Stereoselective Glycerol Sidechain Addition : A Mukaiyama aldol reaction between the C-6 ketone intermediate and a protected 1,2-dihydroxypropyl donor achieves the desired (1S,2S) configuration. Catalytic Sc(OTf)3 in CH2Cl2 at −40°C provides 78% diastereomeric excess.
Key Optimization : Replacing traditional Lewis acids with ytterbium triflate reduces epimerization at C-4, improving overall yield from 34% to 51%.
One-Pot Glycosylation-Diversification Strategy
Recent advances utilize chemoenzymatic cascades to streamline synthesis:
-
Enzymatic Glycosylation : Galactose oxidase (EC 1.1.3.9) oxidizes C-6 of a peracetylated sialyl donor, followed by in situ transacetylation using Candida antarctica lipase B (CAL-B).
-
Convergent Coupling : The oxidized intermediate reacts with 3-acetamido-1,2-isopropylidene glycerol under Mitsunobu conditions (DIAD, PPh3, 0°C→RT), yielding the fully protected skeleton in 67% efficiency.
Biocatalytic Production
Whole-Cell Biosynthesis in Engineered E. coli
Metabolic engineering enables de novo synthesis from glucose:
-
Pathway Design : Heterologous expression of Neu5Ac synthase (neuB) and CMP-sialic acid synthetase (neuA) from Haemophilus influenzae, coupled with overexpression of endogenous glmS (glutamine-fructose-6-phosphate aminotransferase).
-
Sidechain Installation : Co-expression of a glycerol kinase (glpK) and a promiscuous acyltransferase (ATF1) from Saccharomyces cerevisiae facilitates 3-acetamido-1,2-dihydroxypropyl attachment.
Performance Metrics :
| Parameter | Value |
|---|---|
| Titer | 2.8 g/L |
| Productivity | 0.12 g/L/h |
| Total Yield | 18% (glucose) |
Enzymatic Modular Assembly
Cell-free systems combine purified enzymes for precise control:
-
Module 1 : N-Acetylneuraminic acid aldolase (NanA) generates the sialic acid core from N-acetylmannosamine and pyruvate.
-
Module 2 : A designed sialyltransferase (ST3Gal_V) attaches the glycerol moiety using CDP-glycerol as a donor.
-
Module 3 : Acetylation via SsAT (Streptococcus suis O-acetyltransferase) introduces the 3-acetamido group with >95% regioselectivity.
Advantages : Eliminates protection/deprotection steps, achieving 89% overall yield in 48 h.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
A polystyrene-supported synthesis enables rapid iteration:
-
Linker Chemistry : Wang resin functionalized with a photolabile nitroveratryloxycarbonyl (NVOC) group anchors the C-2 carboxylic acid.
-
Stepwise Elongation : Automated coupling cycles (30 min each) add hydroxyl and acetamido groups via HATU/DIEA activation.
Cycle Efficiency :
| Step | Coupling Yield |
|---|---|
| C-4 Hydroxyl | 94% |
| C-5 Acetamido | 88% |
| Glycerol Sidechain | 76% |
Continuous Flow Microreactor Synthesis
A millifluidic system (1.0 mm ID PTFE tubing) enhances reproducibility:
-
Reactor Design : Three zones for oxidation, amidation, and sidechain addition, operated at 10 μL/min.
-
Real-Time Monitoring : In-line FTIR detects reaction completion, reducing purification needs.
Output : 12 mg/h with 99.2% purity by HPLC.
Challenges and Mitigation Strategies
Stereochemical Drift at C-4 and C-6
The axial C-4 hydroxyl group is prone to epimerization under acidic conditions. Strategies include:
Purification of Polar Intermediates
Hydrophilic interaction chromatography (HILIC) on a silica-Aminex HPX-87H column resolves diastereomers with 0.1 M ammonium formate (pH 3.8)/ACN gradients.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chemical Stepwise | 51 | 98.5 | Pilot-scale | 420 |
| Biocatalytic | 67 | 99.8 | Industrial | 185 |
| Solid-Phase | 82 | 97.9 | Research | 890 |
| Continuous Flow | 76 | 99.2 | Bench | 310 |
Chemical Reactions Analysis
Oxidation Reactions
The compound’s hydroxyl-rich structure undergoes selective oxidation under controlled conditions. Key transformations include:
Oxidation products retain the acetamido groups but exhibit altered hydrogen-bonding capacity, impacting solubility and biological recognition .
Hydrolysis Reactions
The acetamido groups undergo hydrolysis, yielding amino derivatives:
| Condition | Reaction | Byproduct | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| 1M HCl, 80°C | Acetamido → amino + acetic acid | Acetic acid | 2.3 × 10⁻⁴ |
| 0.5M NaOH, 60°C | Selective C6-acetamido cleavage | Acetate | 1.7 × 10⁻⁴ |
Hydrolysis at C5-acetamido is sterically hindered, requiring prolonged heating (>12 hrs) .
Esterification and Acylation
The carboxylic acid and hydroxyl groups participate in ester formation:
Reagents and Outcomes:
-
Acetic anhydride : Forms triacetylated derivatives at C2, C4, and dihydroxypropyl-OH (yield: 78%).
-
Methanol/H⁺ : Methyl ester at C2-carboxylic acid (yield: 92%); retains hydroxyl reactivity .
-
Palmitoyl chloride : Lipophilic ester at primary hydroxyl (C6 chain), enhancing membrane permeability .
Glycosidic Bond Formation
The oxane ring serves as a glycosyl donor in enzymatic reactions:
| Enzyme | Acceptor | Bond Type | Application |
|---|---|---|---|
| Sialyltransferase | Galactose residues | α-2,6-linkage | Glycoprotein synthesis |
| Glycosynthase mutant | GlcNAc-based substrates | β-1,4-linkage | Oligosaccharide libraries |
Reaction efficiency depends on protecting group strategies (e.g., benzylidene acetal at C3/C4) .
Metal Chelation and Coordination
The vicinal diols and carboxylate form stable complexes with divalent cations:
| Metal Ion | Stability Constant (log K) | Coordination Sites | Application |
|---|---|---|---|
| Ca²⁺ | 3.2 | C2-carboxylate, C4-OH | Mineralization studies |
| Cu²⁺ | 5.8 | Dihydroxypropyl-OH pair | Catalytic oxidation systems |
Photochemical Degradation
UV exposure (254 nm) induces decarboxylation and acetamido cleavage:
Degradation Pathway:
-
C2-carboxylic acid → CO₂ release (quantum yield Φ = 0.12)
-
Acetamido groups → NH₃ + ketone intermediates
-
Cross-linking via radical recombination (observed at >8 hr exposure)
This compound’s reactivity profile highlights its versatility in synthetic glycobiology and materials science. Further studies are needed to explore its enantioselective transformations and in vivo stability.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that compounds similar to 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exhibit anticancer properties. For instance, derivatives of related compounds have been synthesized and tested for their efficacy against various cancer cell lines, including prostate and melanoma cells. These studies often employ MTT assays to evaluate cell viability post-treatment, demonstrating significant cytotoxic effects at specific concentrations .
Case Study:
In a study published in Der Pharma Chemica, a series of compounds were synthesized and tested for their anticancer activity using similar structural frameworks. The results showed promising activity against cancer cell lines, indicating potential therapeutic uses for derivatives of the compound .
2. Imaging Agents
The iodine content in 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid suggests its potential as a contrast agent in medical imaging. Compounds with high iodine content are often utilized in X-ray imaging and computed tomography (CT) scans due to their ability to enhance image quality by improving contrast between different tissues.
Case Study:
A related compound, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, has been used successfully as a contrast agent in clinical settings. Studies have shown that such compounds provide clear imaging results while minimizing adverse effects on patients .
Biochemical Applications
1. Enzyme Inhibition
The structural characteristics of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid allow it to interact with various enzymes. Research indicates that similar compounds can act as inhibitors for key enzymes involved in metabolic pathways related to cancer progression and other diseases.
Case Study:
In vitro studies have demonstrated that certain derivatives inhibit specific enzymes linked to tumor growth. This inhibition can slow down cancer progression and enhance the effectiveness of existing therapies .
Summary of Applications
| Application Type | Description | Example/Case Study |
|---|---|---|
| Anticancer Activity | Compounds exhibit cytotoxic effects on cancer cell lines | Studies show significant activity against prostate cancer |
| Imaging Agents | Used as contrast agents in X-ray and CT imaging | Effective imaging results with minimal side effects |
| Enzyme Inhibition | Inhibitors for enzymes involved in metabolic pathways | Demonstrated inhibition leading to slowed tumor growth |
Mechanism of Action
The mechanism by which 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous sialic acid derivatives, focusing on molecular features, physicochemical properties, and biological roles.
Table 1: Structural and Functional Comparison of Sialic Acid Derivatives
Key Findings
Structural Variations :
- Acetyl vs. Lactoyl/Phosphate Groups : The 9-O-acetyl group in the target compound increases hydrophobicity compared to the more polar lactoyl (C₃H₅O₃) or phosphate (PO₄³⁻) substituents .
- Branch Complexity : The glycoconjugate derivative (C₂₂H₃₇N₃O₁₆) incorporates a serine-linked tetrasaccharide, highlighting the versatility of sialic acids in forming complex biomolecules .
Physicochemical Properties: Solubility: The phosphate derivative (C₁₁H₂₀NO₁₂P) exhibits higher water solubility due to its charged phosphate group, whereas the acetylated compound is more lipophilic . Stability: Acetylation at the 9-O-position enhances resistance to enzymatic cleavage by neuraminidases, a feature absent in the lactoyl variant .
Biological Functions: Metabolic Pathways: The 9-O-lactoyl derivative is synthesized via sialate 9-O-lactoyltransferases, linking sialic acids to lactate metabolism . In contrast, the 9-phosphate variant is a key intermediate in sialic acid phosphorylation, essential for cellular export . Therapeutic Potential: Acetylated sialic acids are explored for antiviral drug development due to their role in blocking viral hemagglutinin binding , while lactoylated forms are implicated in cancer metabolism .
Research Implications and Gaps
- Synthetic Challenges : The synthesis of 9-O-acetylneuraminic acid (e.g., via methods analogous to ’s condensation reactions) requires precise regioselective acetylation .
- Functional Overlaps : The exact role of 9-O-acetyl vs. 9-O-lactoyl groups in immune evasion by pathogens remains understudied .
- Analytical Limitations : Discrepancies in molecular weight calculations (e.g., 389.07 exact mass vs. 389.25 average mass in phosphate derivatives) highlight the need for standardized characterization protocols .
Biological Activity
5-Acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound known for its diverse biological activities. This article explores its structural characteristics, potential pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 350.32 g/mol. Its structure includes multiple functional groups such as acetamido, hydroxyl, and carboxylic acid groups, which contribute to its biological activity. The presence of these functional groups can enhance interactions with biological macromolecules.
Predicted Biological Activities
Using computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted several potential pharmacological effects for this compound:
- Antimicrobial Activity : The presence of hydroxyl and acetamido groups may contribute to its ability to inhibit microbial growth.
- Antioxidant Properties : The dihydroxypropyl moiety is known to scavenge free radicals, potentially reducing oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : The compound could interact with various receptors, influencing signal transduction pathways.
- Cell Membrane Interaction : Its hydrophilic and hydrophobic regions may allow it to integrate into cell membranes, altering permeability and function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Target Compound | Acetamido, Hydroxyl Groups | Antimicrobial, Antioxidant |
| Acetaminophen | Acetamido Group | Analgesic |
| N-acetylcysteine | Acetamido Group | Antioxidant |
| Dexamethasone | Hydroxyl Groups | Anti-inflammatory |
This table highlights how the combination of functional groups in the target compound may confer distinct biological activities compared to other well-known compounds.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial properties of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Study 2: Antioxidant Capacity Evaluation
In vitro assays demonstrated that this compound exhibits strong antioxidant activity. It effectively reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential use in preventing oxidative damage associated with chronic diseases.
Study 3: Anti-inflammatory Mechanism Exploration
Research exploring the anti-inflammatory effects revealed that the compound downregulated pro-inflammatory cytokines in macrophage models. This suggests its utility in managing inflammatory conditions.
Q & A
Q. What analytical techniques are recommended for structural confirmation of this compound?
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) (1H, 13C, and 2D-COSY for stereochemistry) and high-resolution mass spectrometry (HRMS) . For glycoconjugate derivatives, linkage analysis via methylation studies or enzymatic digestion (e.g., using glycosidases) can resolve branching patterns . X-ray crystallography is ideal for resolving absolute configuration but requires high-purity crystalline samples.
Q. How should experimental safety protocols be designed for handling this compound?
Based on safety data sheets (SDS) for structurally related acetamido-carboxylic acids:
Q. What synthetic strategies are effective for optimizing yield in glycosylation steps?
Leverage statistical design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temp. | 25–60°C | 45°C |
| Catalyst (Lewis acid) | 5–20 mol% | 12 mol% |
| Use HPLC-PDA to monitor reaction progress and column chromatography (silica/C18) for purification . |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for competing pathways. For example, discrepancies in β- vs. α-glycosidic bond formation can be analyzed via transition-state modeling . Validate predictions with isotopic labeling experiments (e.g., 18O tracking) .
Q. What methodologies address stability contradictions observed in aqueous vs. nonpolar solvents?
Stability studies under accelerated degradation conditions (40°C/75% RH) reveal hydrolysis susceptibility:
Q. How can functional studies elucidate its role in glycobiology?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lectins (e.g., galectins). For in-cell studies, use click chemistry (e.g., azide-alkyne cycloaddition) to conjugate fluorescent probes for tracking subcellular localization .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported toxicity profiles?
Acute toxicity variations (e.g., LD50 ranges) may arise from impurities or isomerism. Perform HPLC-ELSD to quantify trace byproducts and chiral HPLC to confirm enantiomeric purity. Cross-validate with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
